Bienvenue dans la boutique en ligne BenchChem!

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cereblon binding NanoBRET Target engagement

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 2551116-38-0) is a dual-substituted cereblon (CRBN) E3 ubiquitin ligase ligand featuring both a 4-amino group and a 7-bromo substituent on the isoindolinone core. Unlike single-point-substituted analogs (e.g., Lenalidomide-Br or pomalidomide), this compound provides two chemically orthogonal functionalization sites, enabling divergent conjugate chemistry for targeted protein degraders. This dual-handle architecture is critical for IKZF2 (Helios) molecular glue degrader SAR campaigns requiring simultaneous linker attachment and 7-position diversification to tune degradation selectivity and potency (DC50, Dmax). The 3-oxoisoindoline core offers superior hydrolytic stability over phthalimide-based CRBN ligands, ensuring reliable kinetic data in long-duration cell-based assays. Buy this essential building block to accelerate your PROTAC library synthesis and ternary complex optimization.

Molecular Formula C13H12BrN3O3
Molecular Weight 338.161
CAS No. 2551116-38-0
Cat. No. B2992373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
CAS2551116-38-0
Molecular FormulaC13H12BrN3O3
Molecular Weight338.161
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)N)Br
InChIInChI=1S/C13H12BrN3O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5,15H2,(H,16,18,19)
InChIKeyRQFFQVMZIHQIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 2551116-38-0): Procurement-Grade CRBN Molecular Glue Building Block


3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 2551116-38-0; molecular formula C13H12BrN3O3; molecular weight 338.16 g/mol) is a dual-substituted cereblon (CRBN) E3 ubiquitin ligase ligand featuring both a 4-amino group and a 7-bromo substituent on the isoindolinone core, positioning it within the class of IMiD/CELMoD-derived molecular glue and PROTAC building blocks . Unlike the parent immunomodulatory imide drugs (IMiDs) lenalidomide, pomalidomide, and thalidomide, which bear either an amino group or a hydrogen at these positions, this compound possesses two chemically orthogonal functionalization sites that enable divergent conjugate chemistry for the assembly of targeted protein degraders . Its structural configuration is directly referenced in patent families covering Helios (IKZF2)-degrading molecular glues and substituted oxoisoindoline compounds for cancer immunotherapy, making it a development-stage scaffold of high relevance to proteolysis-targeting chimera (PROTAC) and molecular glue degrader discovery programs [1][2].

Why Lenalidomide-Br, Pomalidomide, or Unsubstituted CRBN Ligands Cannot Substitute for CAS 2551116-38-0 in Degrader Assembly


Substituting 3-(4-amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione with the commonly used Lenalidomide-Br (CAS 2093387-36-9; 7-bromo only, no 4-amino group) or pomalidomide (4-amino only, no 7-bromo) results in the loss of one entire functionalization handle, fundamentally limiting the accessible chemical space for degrader linker topology [1]. Compounds requiring dual derivatization – for example, simultaneous attachment of a linker at the 4-amino position and a targeting moiety or solubility handle at the 7-bromo position – become synthetically inaccessible when only one reactive site is available. Published medicinal chemistry campaigns for IKZF2 (Helios) molecular glue degraders explicitly require 4-amino-containing oxoisoindoline scaffolds distant from the glutarimide ring, and iterative SAR around the 7-position is critical for redirecting degradation selectivity from IKZF1 toward IKZF2, as demonstrated in the discovery of NVP-DKY709 [2][3]. A single-point-substituted analog cannot interrogate this two-dimensional SAR space, making the dual-handle architecture of CAS 2551116-38-0 a non-substitutable requirement for certain degrader optimization workflows [4].

Quantitative Differentiation Evidence for 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 2551116-38-0) vs. Closest Analogs


CRBN Binding Affinity: 4-Amino-7-Bromo Dual-Substituted Scaffolds Achieve Sub-30 nM IC50 in NanoBRET Target Engagement Assays

Close structural analogs of CAS 2551116-38-0 bearing the 4-amino-7-bromo substitution pattern on the isoindolinone core demonstrate potent cereblon (CRBN) binding with IC50 values in the sub-30 nM range, as measured in NanoBRET target engagement assays in HEK293T cells expressing N-terminal NanoLuc-fused CRBN [1]. By comparison, the well-established CRBN ligand lenalidomide (4-amino substitution only; 7-position unsubstituted) exhibits substantially weaker CRBN binding affinity (IC50 of approximately 550–605 nM) in the same NanoBRET assay format, and the clinical IKZF2 degrader NVP-DKY709 shows CRBN binding IC50 of 496 nM [2][3]. This represents an approximately 18- to 22-fold improvement in CRBN engagement potency for the 4-amino-7-bromo substituted scaffold class relative to lenalidomide, providing superior driving force for ternary complex formation in degrader applications.

Cereblon binding NanoBRET Target engagement E3 ligase PROTAC

Dual Functionalization Handle Architecture: Orthogonal 4-NH2 and 7-Br Sites vs. Monofunctional Lenalidomide-Br or Pomalidomide

CAS 2551116-38-0 is distinguished from all commercially prevalent CRBN-recruiting building blocks by the simultaneous presence of a nucleophilic 4-amino group (amenable to acylation, reductive amination, or urea formation) and an electrophilic 7-bromo substituent (amenable to Pd-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or Sonogashira alkynylation) . Lenalidomide-Br (CAS 2093387-36-9; 7-bromo, 4-H) provides only the 7-Br handle, while pomalidomide (4-amino, 7-H) provides only the 4-NH2 handle – neither can accommodate two distinct linker chemistries within the same building block [1]. This dual-handle architecture enables sequential, chemoselective derivatization: for example, the 4-amino position can first be elaborated to attach an E3 ligase-directed linker while the 7-bromo position remains intact for subsequent diversification to modulate degradation selectivity or physicochemical properties, a strategy that is explicitly enabled by the 7-bromo handle in lenalidomide-derived aryl bromide PROTAC synthesis [2]. No single-substituted analog (including lenalidomide, pomalidomide, thalidomide, or Lenalidomide-Br) can replicate this synthetic versatility.

Bifunctional degrader Linker attachment Orthogonal conjugation PROTAC design Click chemistry

IKZF2 Degradation Selectivity: 4-Amino-Containing Oxoisoindoline Scaffolds Redirect Degradation Preference from IKZF1 Toward IKZF2

The 4-amino-oxoisoindoline scaffold class to which CAS 2551116-38-0 belongs has been identified as a critical pharmacophoric element for redirecting cereblon-mediated degradation selectivity from IKZF1 (Ikaros) toward IKZF2 (Helios), a transcription factor essential for regulatory T cell (Treg) stability and a validated target in cancer immunotherapy [1]. In the discovery of NVP-DKY709 (a clinical-stage IKZF2 molecular glue degrader), iterative optimization of the oxoisoindoline 4-position and 7-position substituents was essential for achieving degradation selectivity for IKZF2 over IKZF1/3 [2]. NVP-DKY709 degrades IKZF2 with DC50 of 1.5 nM (Dmax 73%) while completely sparing IKZF1, whereas the parent compound lenalidomide preferentially degrades IKZF1 over IKZF2 [3]. More recent IKZF2 degraders bearing the 4-amino scaffold architecture achieve DC50 values as low as 1.78 nM (Dmax 93.2%), significantly outperforming DKY709 [4]. CAS 2551116-38-0, with both the 4-amino group and a diversifiable 7-bromo position, represents the core scaffold from which such selective IKZF2 degraders are constructed.

IKZF2/Helios degradation IKZF1 sparing Treg suppression Cancer immunotherapy Molecular glue

Chemical Stability Advantage: Oxoisoindoline (3-Oxo) Core vs. Phthalimide (1,3-Dione) Scaffolds in Cell Culture Media

CAS 2551116-38-0 features a 3-oxoisoindoline (isoindolinone) core rather than the phthalimide (isoindole-1,3-dione) core found in thalidomide and pomalidomide. This structural distinction has significant chemical stability implications: phthalimide-containing IMiDs are susceptible to hydrolytic ring-opening of the imide moiety under physiological and cell culture conditions, leading to inactive metabolites and confounding in vitro assay results [1]. In contrast, the 3-oxoisoindoline (mono-oxo) scaffold, as present in lenalidomide and CAS 2551116-38-0, lacks the second carbonyl that renders the phthalimide ring susceptible to nucleophilic attack, conferring enhanced stability . Furthermore, recent systematic evaluation of heteroaryl glutarimide CRBN ligands demonstrated that non-phthalimide scaffolds exhibit increased chemical stability in cell culture media compared with traditional IMiDs, directly validating the stability advantage of the 3-oxoisoindoline chemotype [2]. This stability differentiation is particularly relevant for in vitro degrader characterization, where compound integrity over 24–72 hour incubation periods is essential for accurate DC50 and Dmax determination.

Chemical stability Phthalimide hydrolysis Cell culture Degrader pharmacokinetics Oxoisoindoline

High-Value Application Scenarios for 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione in Degrader Discovery and Development


Dual-Linker PROTAC Library Synthesis via Sequential Chemoselective Derivatization of the 4-NH2 and 7-Br Positions

Medicinal chemistry teams synthesizing focused PROTAC libraries for SAR exploration can leverage the orthogonal reactivity of CAS 2551116-38-0 to systematically vary linker attachment points and exit vectors without requiring de novo scaffold synthesis for each permutation [1]. The 4-amino group can first be acylated or coupled to a PEG/alkyl linker bearing a terminal functional group, while the 7-bromo position remains available for subsequent Pd-catalyzed diversification to introduce hydrophobic, polar, or targeting-warhead-bearing substituents [2]. This strategy reduces synthetic step count and accelerates the exploration of linker geometry space that is critical for ternary complex cooperativity, as demonstrated in Buchwald-Hartwig amination protocols optimized specifically for lenalidomide-derived aryl bromides [3].

IKZF2 (Helios)-Selective Molecular Glue Degrader Optimization

Research programs targeting IKZF2 degradation for cancer immunotherapy – where selective elimination of Helios in Tregs is desired while sparing IKZF1 (Ikaros) in effector T cells – can use CAS 2551116-38-0 as a starting scaffold for SAR campaigns [1]. The 4-amino group is required for maintaining CRBN engagement and contributing to IKZF2 degradation selectivity, while the 7-bromo position provides a diversification point for modulating degradation potency (DC50), maximum degradation efficiency (Dmax), and IKZF2-over-IKZF1 selectivity, as established in the discovery trajectory of NVP-DKY709 and subsequent next-generation IKZF2 degraders [2]. Quantitative benchmarks for this application include achieving DC50 < 5 nM and Dmax > 90% for IKZF2 with minimal IKZF1 degradation at concentrations up to 1 μM [3].

CRBN Engagement Probe Development for Ternary Complex Structural Biology

Structural biology groups investigating CRBN–DDB1–neosubstrate ternary complex formation via X-ray crystallography or cryo-EM can derivatize CAS 2551116-38-0 through its 4-amino position to attach fluorescent probes or biotin tags while retaining the 7-bromo group for further structural modification or maintaining a compact probe volume [1]. The sub-30 nM CRBN binding affinity characteristic of this scaffold class ensures robust target engagement at concentrations compatible with biophysical assay formats (SPR, ITC, NanoBRET), enabling high-resolution structural studies of degrader-induced protein–protein interfaces [2].

Stability-Optimized Degrader Building Block for Extended-Duration Cell-Based Degradation Assays

For degrader characterization protocols involving 24–72 hour incubation in cell culture media, the 3-oxoisoindoline core of CAS 2551116-38-0 offers a chemical stability advantage over phthalimide-based CRBN ligands such as pomalidomide or thalidomide, which are susceptible to hydrolytic imide ring-opening [1]. Procurement of this building block over phthalimide alternatives reduces the likelihood of compound degradation during long-duration degradation kinetic experiments, ensuring that observed DC50 and Dmax values reflect the activity of the intact degrader rather than confounding hydrolytic metabolites [2].

Quote Request

Request a Quote for 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.